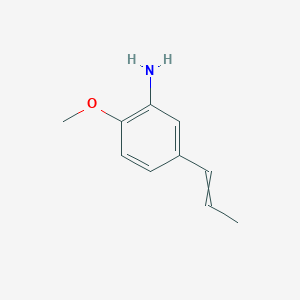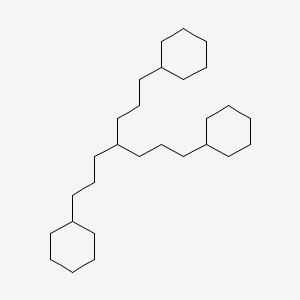![molecular formula C20H25N5O B13956329 (4-Phenylpiperazin-1-yl)[1-(pyrimidin-2-yl)piperidin-3-yl]methanone](/img/structure/B13956329.png)
(4-Phenylpiperazin-1-yl)[1-(pyrimidin-2-yl)piperidin-3-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PIPERAZINE, 1-PHENYL-4-[[1-(2-PYRIMIDINYL)-3-PIPERIDINYL]CARBONYL]-: is a complex organic compound that belongs to the class of piperazine derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes a piperazine ring, a phenyl group, and a pyrimidinyl-piperidinyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PIPERAZINE, 1-PHENYL-4-[[1-(2-PYRIMIDINYL)-3-PIPERIDINYL]CARBONYL]- typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that forms the piperazine ring . Additionally, the ring opening of aziridines under the action of N-nucleophiles can also be used to synthesize piperazine derivatives .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic hydrogenation and N-protection strategies are common in the industrial synthesis of piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions
PIPERAZINE, 1-PHENYL-4-[[1-(2-PYRIMIDINYL)-3-PIPERIDINYL]CARBONYL]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine N-oxides, while reduction can produce secondary amines. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the piperazine ring.
Scientific Research Applications
PIPERAZINE, 1-PHENYL-4-[[1-(2-PYRIMIDINYL)-3-PIPERIDINYL]CARBONYL]- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of PIPERAZINE, 1-PHENYL-4-[[1-(2-PYRIMIDINYL)-3-PIPERIDINYL]CARBONYL]- involves its interaction with specific molecular targets and pathways. It is known to act as an antagonist of the α2-adrenergic receptor and, to a lesser extent, as a partial agonist of the 5-HT1A receptor . These interactions influence neurotransmission and other cellular processes, contributing to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Pyridyl)piperazine
- 1-(4-Pyridyl)piperazine
- 1-Methylpiperazine
- 1-Phenylpiperazine
Uniqueness
PIPERAZINE, 1-PHENYL-4-[[1-(2-PYRIMIDINYL)-3-PIPERIDINYL]CARBONYL]- is unique due to its specific combination of a piperazine ring, a phenyl group, and a pyrimidinyl-piperidinyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C20H25N5O |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(4-phenylpiperazin-1-yl)-(1-pyrimidin-2-ylpiperidin-3-yl)methanone |
InChI |
InChI=1S/C20H25N5O/c26-19(17-6-4-11-25(16-17)20-21-9-5-10-22-20)24-14-12-23(13-15-24)18-7-2-1-3-8-18/h1-3,5,7-10,17H,4,6,11-16H2 |
InChI Key |
ZNTVJVWQDDVFME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





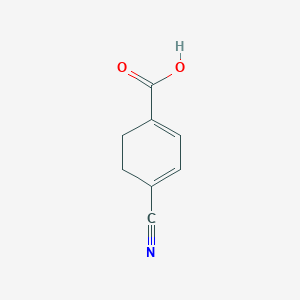

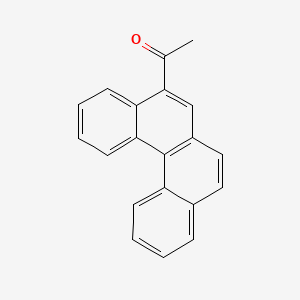
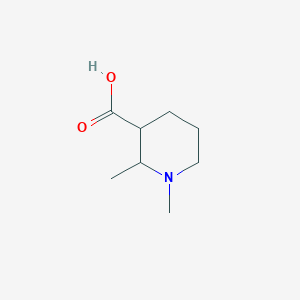
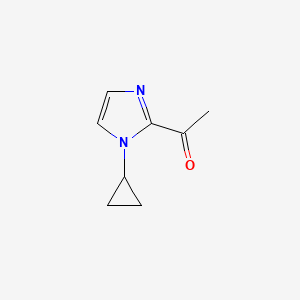
![2-[(4-Butan-2-yloxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13956315.png)
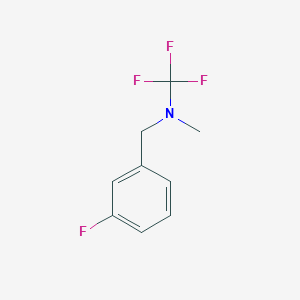
![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5-aminobenzofurane](/img/structure/B13956334.png)
![4-[Butyl(methyl)amino]-5-ethylcyclohexa-3,5-diene-1,2-dione](/img/structure/B13956335.png)
